tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The IUPAC name tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is derived from its indole core (C9H7N) modified at four positions (Figure 1). The indole nitrogen (position 1) is substituted with a benzyl group, while position 2 bears an ethyl group. At position 3, a 2-amino-2-oxoacetyl (oxamoyl) group is attached, and position 4 is functionalized with an oxyacetate ester linked to a tert-butyl group.
Isomeric considerations arise from potential positional variations of substituents on the indole ring. For example, relocating the oxamoyl group to position 2 or 5 would yield structural isomers with distinct electronic and steric properties. Additionally, the oxamoyl group’s planar geometry permits keto-enol tautomerism, though the keto form predominates due to resonance stabilization. No stereocenters are present in the molecule, eliminating enantiomeric complexity.
Molecular Architecture: Indole Core Modifications and Substituent Analysis
The indole core is extensively modified, with substituents influencing electronic distribution and molecular interactions (Table 1):
Table 1: Substituent Effects on Indole Core
| Position | Substituent | Electronic Effect | Steric Influence |
|---|---|---|---|
| 1 | Benzyl | Electron-donating (via π) | Moderate bulk |
| 2 | Ethyl | Weak electron-donating | Minor |
| 3 | 2-Amino-2-oxoacetyl | Electron-withdrawing (amide) | Planar, H-bond donor/acceptor |
| 4 | Oxyacetate tert-butyl | Polar (ester) | High bulk, lipophilic |
The benzyl group at position 1 enhances lipophilicity and may participate in π-π stacking. The oxamoyl group at position 3 introduces hydrogen-bonding capacity via its amide NH and carbonyl oxygen, critical for intermolecular interactions in crystalline states. The tert-butyl ester at position 4 imposes significant steric hindrance, limiting rotational freedom of the acetate linker and stabilizing the molecule against hydrolysis.
X-ray Crystallographic Characterization Challenges
X-ray crystallography of this compound presents multiple challenges:
- Steric Hindrance : The tert-butyl group and benzyl substituent create steric clashes, complicating crystal packing.
- Rotatable Bonds : The acetate linker (C–O–C–O) and benzyl–indole bond introduce conformational flexibility, leading to disorder in lattice arrangements.
- Hydrogen Bonding : The oxamoyl group forms intramolecular H-bonds (N–H⋯O=C), as observed in related indole derivatives, which may distort molecular geometry during crystallization.
- Solvent Effects : Polar solvents like ethyl acetate or hexane (used in crystallization) influence polymorph formation, as seen in analogous compounds.
Despite these challenges, similar indole derivatives (e.g., ethyl 7-cyanomethyl-1H-indole-1-carboxylate) have been successfully characterized, revealing layered molecular arrangements stabilized by π–π interactions.
Comparative Structural Analysis with Related Indole Derivatives
Table 2: Structural Comparison with Key Indole Analogues
The target compound’s 1-benzyl and 3-oxamoyl groups distinguish it from simpler indole esters. The benzyl group augments hydrophobic interactions, while the oxamoyl moiety enables dual H-bonding, a feature absent in tert-butyl 2-((2-ethyl-1H-indol-4-yl)oxy)acetate. Compared to indole-3-carbinol, the tert-butyl ester confers greater metabolic stability, a critical factor in pharmaceutical applications.
In crystal packing, the oxamoyl group’s H-bonding propensity contrasts with halogenated analogues (e.g., 4,6-dichloroindole), which rely on halogen⋯π interactions for stabilization. These structural nuances underscore the compound’s unique physicochemical profile among indole derivatives.
Properties
IUPAC Name |
tert-butyl 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-17-22(23(29)24(26)30)21-18(27(17)14-16-10-7-6-8-11-16)12-9-13-19(21)31-15-20(28)32-25(2,3)4/h6-13H,5,14-15H2,1-4H3,(H2,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBUAIWSQULJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC(C)(C)C)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660998 | |
| Record name | tert-Butyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889675-08-5 | |
| Record name | tert-Butyl ({3-[amino(oxo)acetyl]-1-benzyl-2-ethyl-1H-indol-4-yl}oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate typically involves two main stages:
- Stage 1: Preparation of the intermediate tert-butyl 2-(1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate.
- Stage 2: Acylation of the intermediate with oxalyl chloride to introduce the 2-amino-2-oxoacetyl moiety at the 3-position of the indole ring.
This approach is supported by literature that describes acylation of indole derivatives using oxalyl chloride in dichloromethane under mild conditions, followed by further treatment to stabilize the product.
Detailed Preparation Procedure
Reaction Mechanism Insights
- The acylation step involves electrophilic substitution at the 3-position of the indole ring by oxalyl chloride, forming a ketoamide intermediate.
- Subsequent treatment with hexamethyldisilazane (HMDS) facilitates the conversion of the keto group to an amino-oxoacetyl moiety, likely via silylation and amination steps.
- The reaction is conducted in dichloromethane as a solvent at room temperature (approximately 20°C) to maintain mild conditions and avoid decomposition.
Summary of Chemical Data and Properties
| Parameter | Value |
|---|---|
| Molecular Formula | C25H28N2O5 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 889675-08-5 |
| Physical State | Not explicitly reported; typically solid |
| Purity/Yield | ~75% yield reported for acylation step |
| Solvent | Dichloromethane |
| Temperature | 20°C (room temperature) |
Research Findings and Analytical Notes
- The synthesis method is adapted from established protocols for preparing heterocyclic α-oxoesters, particularly indole derivatives acylated at the 3-position.
- Literature emphasizes the importance of controlling reaction temperature and stoichiometry of oxalyl chloride to avoid over-acylation or side reactions.
- The use of HMDS is critical for stabilizing the amino-oxoacetyl group, preventing hydrolysis or rearrangement.
- Yields around 75% are consistent with similar heterocyclic glyoxylate syntheses, indicating a reliable and reproducible method.
- The method avoids harsh conditions such as strong bases or high temperatures, preserving sensitive functional groups on the indole ring.
Comparative Table of Preparation Methods for Related Compounds
| Compound Type | Key Reagents | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|
| Indole 3-oxoacetyl derivatives | Oxalyl chloride, HMDS | Electrophilic acylation, silylation | 65-80% | Mild conditions, selective acylation at C3 |
| 1,2-Azolyl glyoxylates | Metalation + acylation with dialkyl oxalates | Metalation-acylation | 34-74% | Requires organometallic intermediates |
| Isoxazole-5-yl glyoxylates | Oxidation of α-hydroxyesters | Oxidative acylation | 30-45% | Involves oxidation steps, moderate yields |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized indole derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that indole derivatives, including tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate, exhibit significant anticancer properties. These compounds may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that indole derivatives can target pathways associated with tumor growth and metastasis .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. Indoles are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The presence of the amino-acetyl group may enhance its efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines .
-
Neuroprotective Properties :
- Preliminary studies suggest that this compound could have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is often associated with neuroprotective activities, potentially through antioxidant mechanisms .
Biochemical Applications
- Enzyme Inhibition :
- Drug Development :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of indole derivatives, including this compound, inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Mechanism
In a study exploring anti-inflammatory agents, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating chronic inflammatory conditions.
Mechanism of Action
The exact mechanism of action of tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate depends on its specific biological target. Generally, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the amino and ester groups can form covalent bonds or coordinate with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate, enabling comparative analysis of their biochemical properties:
Key Comparative Insights
Impact of Substituents on Enzyme Inhibition The amino-oxoacetyl group in the parent compound is critical for sPLA2 binding, as its replacement with N-methylamino (in the placebo) or ethoxy groups reduces inhibitory activity .
Role of Fluorination and Core Modifications
- Fluorinated analogues (e.g., compound in ) exhibit improved target selectivity and metabolic stability, attributed to fluorine’s electronegativity and resistance to oxidative degradation .
Physicochemical Properties
- The tert-butyl ester in all compounds enhances lipophilicity, but modifications to the aromatic core (e.g., benzoindole vs. indole) alter solubility and membrane permeability .
Research Findings
- LY315920 (parent compound) demonstrated significant inhibition of sPLA2 in epidermal models, reducing pro-inflammatory lipid mediators like 9S-HODE .
- The N-methylamino placebo showed negligible activity, confirming the necessity of the free amino group for enzyme interaction .
- Fluorinated spiroimidazolidine derivatives (e.g., compound in ) achieved higher selectivity for p300/CBP targets, highlighting the versatility of tert-butyl esters in diverse therapeutic contexts .
Biological Activity
tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-ethyl-1H-indol-4-yloxy)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an indole ring, an amino group, and an ester functional group, which contribute to its biological activity. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act on various receptors, potentially altering signaling pathways.
- Nucleic Acid Interaction : The structure may allow it to bind to nucleic acids, influencing gene expression.
The exact mechanism of action remains under investigation, but it is believed that the compound interacts through:
- Hydrogen Bonding : The amino and ester groups can form hydrogen bonds with target molecules.
- Hydrophobic Interactions : The indole ring's hydrophobic nature allows for interactions with lipid membranes and hydrophobic pockets in proteins.
- π-π Stacking : The aromatic system can engage in π-π stacking interactions with other aromatic compounds or residues.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Benzyl and Ethyl Group Introduction : Alkylation reactions introduce the benzyl and ethyl groups via appropriate alkyl halides.
- Amino-Oxoacetyl Group Formation : An acylation reaction using acyl chlorides or anhydrides introduces the amino-oxoacetyl group.
Synthetic Route Example
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone |
| 2 | Alkylation | Alkyl Halide |
| 3 | Acylation | Acyl Chloride/Anhydride |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of related indole derivatives, demonstrating that modifications at the indole ring significantly influenced cytotoxicity against cancer cell lines. Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types, suggesting a promising avenue for further research into its therapeutic applications .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of indole derivatives. The compound was tested in vitro for its ability to inhibit COX enzymes, which play a critical role in inflammation. Results indicated that certain derivatives showed significant inhibition compared to standard anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-methyl-1H-indol-4-yloxy)acetate | Methyl group instead of ethyl | Varying potency against cancer cells |
| tert-butyl 2-(3-(2-amino-2-oxoacetyl)-1-benzyl-2-propyl-1H-indol-4-yloxy)acetate | Propyl group substitution | Altered interaction profile |
The differences in substitution patterns lead to variations in biological activity and efficacy against specific targets.
Q & A
Q. Example protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Indole alkylation | Benzyl bromide, K₂CO₃, DMF | Introduce benzyl group at N1 | 70–85% |
| Acylation at C3 | 2-Amino-2-oxoacetyl chloride, TEA, THF | Install α-ketoamide moiety | 60–75% |
| Esterification | tert-Butyl bromoacetate, NaH, DMF | Attach tert-butyl acetate group | 76–90% |
Advanced: How to resolve contradictions in reported yields for the acylation step?
Answer:
Conflicting yields often arise from:
- Impurity in reagents : Use freshly distilled 2-amino-2-oxoacetyl chloride to avoid hydrolysis byproducts .
- Steric hindrance : The 2-ethyl substituent on the indole ring may slow acylation; extended reaction times (12–24 hrs) improve conversion .
- Catalyst optimization : Adding catalytic DMAP (4-dimethylaminopyridine) increases yields by 10–15% .
Q. Data comparison :
| Study | Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|---|
| A | THF | None | 12 | 60% |
| B | DMF | DMAP | 24 | 85% |
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
Advanced: How to address overlapping signals in ¹H NMR for the indole ring?
Answer:
- 2D NMR (COSY, HSQC) : Resolves coupling between H4 (δ 6.2 ppm) and adjacent protons .
- Variable temperature NMR : Heating to 50°C reduces signal broadening caused by rotational restriction .
- Deuteration : Exchange labile NH protons (α-ketoamide) with D₂O to simplify spectra .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .
- PPE : Use nitrile gloves, lab coat, and fume hood during synthesis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the tert-butyl group affect nucleophilic reactivity?
Answer:
The tert-butyl ester:
- Steric shielding : Reduces nucleophilic attack at the carbonyl, enhancing stability during storage .
- Deprotection : Requires strong acids (e.g., TFA) for cleavage, enabling selective deprotection in multi-step syntheses .
Basic: What are potential research applications of this compound?
Answer:
- PROTAC development : The tert-butyl ester serves as a linker for recruiting E3 ubiquitin ligases .
- Kinase inhibitor analogs : The α-ketoamide moiety mimics ATP-binding motifs in drug design .
Advanced: How to design SAR studies for the indole ring?
Answer:
- Systematic substitutions : Replace benzyl with substituted benzyl groups (e.g., 4-fluoro) to assess steric/electronic effects .
- Biological assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) to correlate structure with IC₅₀ values .
Basic: What are common impurities in synthesis?
Answer:
- Incomplete alkylation : Unreacted 1-benzylindole (detected via TLC, Rf = 0.5 in EtOAc/hexane) .
- Ester hydrolysis : Free carboxylic acid byproduct (δ 12.1 ppm in ¹H NMR) .
Advanced: How to optimize the esterification yield?
Answer:
- Excess tert-butyl bromoacetate (1.5 eq) : Drives reaction completion .
- Anhydrous conditions : Use molecular sieves to prevent ester hydrolysis .
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with comparable yields (85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
